
Ethyl Camphorsulfonates
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Camphorsulfonates are compounds that have been identified as potential genotoxic impurities . They are formed from the reaction of camphorsulfonic acid salts with ethanol, which is a commonly used solvent in the manufacturing of active pharmaceutical ingredients (APIs) . The molecular formula of Ethyl Camphorsulfonates is C12H20O4S and the molecular weight is 260.348.
Synthesis Analysis
Ethyl Camphorsulfonates can be produced from the reaction of camphorsulfonic acid salts with ethanol . The synthesis of these compounds has been studied using gas chromatography–mass spectrometry (GC-MS) methods .Molecular Structure Analysis
The molecular structure of Ethyl Camphorsulfonates has been analyzed using gas chromatography–mass spectrometry (GC-MS). The fragmentation patterns of these compounds based on mass spectral analysis have been described .Chemical Reactions Analysis
Alkyl camphorsulfonates, including Ethyl Camphorsulfonates, can be produced from the reaction of camphorsulfonic acid salts with methanol, ethanol, and isopropyl alcohol . These reactions have been studied using GC-FID and GC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Camphorsulfonates have been analyzed using GC-MS. The limit of detection and limit of quantitation values for these compounds were established as 3 and 10 ppm, respectively .科学的研究の応用
- ECS is commonly used in the production of active pharmaceutical ingredients (APIs). It forms as a byproduct when camphorsulfonic acid salts react with solvents like methanol, ethanol, or isopropyl alcohol during API synthesis .
- Controlling ECS levels is crucial due to its genotoxicity. Analytical methods, such as gas chromatography (GC) coupled with mass spectrometry (MS), have been developed to quantify ECS in APIs .
- The GC-FID method has detection limits between 1.5 to 1.9 ppm, while the GC-MS method detects ECS at levels between 0.055 to 0.102 ppm .
Pharmaceutical Manufacturing and API Synthesis
Threshold of Toxicological Concern (TTC) Assessment
Analytical Method Development
Impurity Profiling and Quality Control
Pharmacokinetics and Metabolism Studies
Environmental Impact and Biodegradation
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGNNYOXDWQFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate | |
Q & A
Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?
A1: Methyl and ethyl camphorsulfonates are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

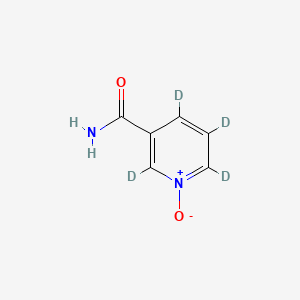

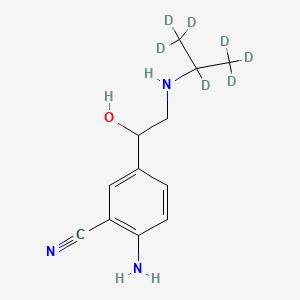
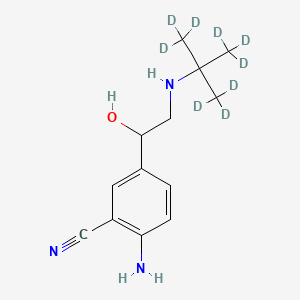

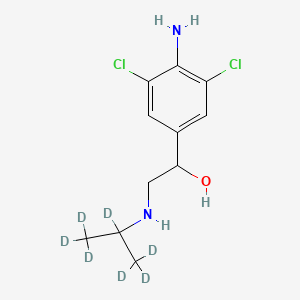

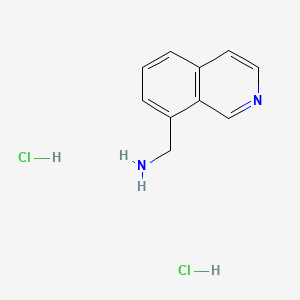
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
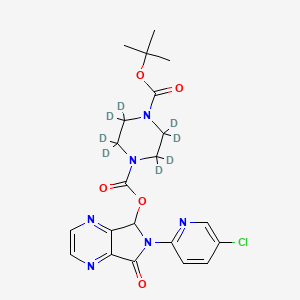
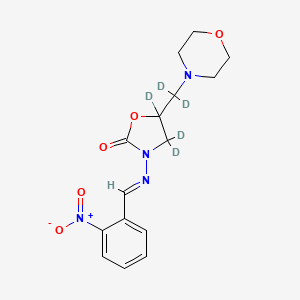
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)